molecular formula C13H18Cl2N4O B1487065 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride CAS No. 1177287-65-8

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride

Cat. No. B1487065
M. Wt: 317.21 g/mol
InChI Key: HSYHNDRIZRDSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H16N4O 2HCl and a molecular weight of 317.21 .


Molecular Structure Analysis

The molecular structure of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C13H16N4O 2HCl .


Physical And Chemical Properties Analysis

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a solid substance . It has a molecular weight of 317.21 .

Scientific Research Applications

Understanding the Compound's Role in Neurological Research

Research into compounds structurally similar to 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride, like aripiprazole and other piperazine derivatives, has primarily focused on their pharmacological properties and potential therapeutic applications, particularly in the context of neurological disorders. Aripiprazole, for instance, showcases the significance of piperazine-based compounds in modulating neurotransmitter systems, offering insights into their mechanisms of action and potential for treating psychiatric conditions. Studies have documented aripiprazole's efficacy and its pharmacokinetic characteristics, which might share similarities with 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride, suggesting research avenues for the latter in neuropharmacology and psychiatry (Melhem et al., 2009).

Investigating the Receptor Occupancy and Pharmacodynamics

Further research into related compounds has explored their interaction with neurotransmitter receptors, such as the 5-HT(1A) receptor, revealing their potential applications in treating anxiety and mood disorders. These studies provide a template for investigating 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride's receptor occupancy, pharmacodynamics, and therapeutic potential, especially considering the demand for novel treatments in psychiatric medicine (Rabiner et al., 2002).

Exploring Anti-allergic and Immunomodulatory Effects

Picumast dihydrochloride, another compound with structural similarities, has been studied for its effects on safety-related performance, suggesting potential for investigating 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride in similar contexts. The absence of significant effects on performance or well-being in studies with picumast dihydrochloride points towards the safety profile of piperazine derivatives, which could be relevant for clinical applications of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride in conditions requiring long-term medication without impairing cognitive or motor functions (Herberg, 1989).

properties

IUPAC Name

2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;;/h1-4,14H,5-9H2,(H,15,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYHNDRIZRDSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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